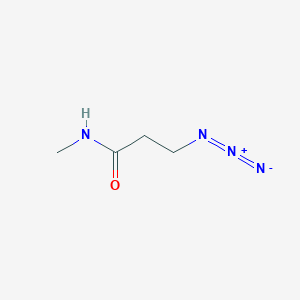

3-azido-N-methylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8N4O |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

3-azido-N-methylpropanamide |

InChI |

InChI=1S/C4H8N4O/c1-6-4(9)2-3-7-8-5/h2-3H2,1H3,(H,6,9) |

InChI Key |

QJKCPTNHCMJSHU-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CCN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Azido N Methylpropanamide

Direct Synthesis Routes to 3-Azido-N-methylpropanamide

Direct synthesis methods focus on introducing the azide (B81097) functionality onto a pre-existing propanamide structure or forming the amide bond from an azido (B1232118) precursor.

Nucleophilic Azidation Approaches on Propanamide Scaffolds

Nucleophilic azidation involves the reaction of a propanamide derivative containing a suitable leaving group with an azide salt, such as sodium azide. This approach is a common and effective way to introduce the azide group. The reaction proceeds via an SN2 mechanism, where the azide anion displaces the leaving group.

A typical precursor for this reaction is a halogenated N-methylpropanamide, such as 3-bromo-N-methylpropanamide. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of the azide salt and promote the SN2 reaction. masterorganicchemistry.com

| Reactant | Reagent | Solvent | Product |

| 3-Bromo-N-methylpropanamide | Sodium Azide (NaN₃) | DMF or DMSO | This compound |

Electrophilic Azidation Techniques for Azido-Amide Formation

Electrophilic azidation presents an alternative strategy where a nucleophilic carbon center attacks an electrophilic source of the azide group. nih.gov This method often requires the pre-formation of an enolate from the propanamide, which then reacts with an electrophilic azidating agent. nih.gov

Commonly used electrophilic azidating reagents include sulfonyl azides, such as tosyl azide or mesyl azide. nih.gov These reagents are activated by their electron-withdrawing sulfonyl groups, making them susceptible to nucleophilic attack. nih.gov

| Propanamide Derivative | Base | Electrophilic Azide Source | Product |

| N-Methylpropanamide | Strong Base (e.g., LDA) | Tosyl Azide (TsN₃) | This compound |

Asymmetric versions of this process can be achieved by using a chiral auxiliary on the enolate partner. nih.gov

Diazotransfer Reactions in the Synthesis of Azido-Amides

Diazotransfer reactions provide another route to azido compounds from primary amines. highfine.comorganic-chemistry.org In the context of synthesizing this compound, this would involve a precursor with a primary amino group, such as 3-amino-N-methylpropanamide. This amine is then treated with a diazotransfer reagent, which transfers a diazo group (=N₂) to the amine, subsequently forming the azide.

Reagents like trifluoromethanesulfonyl azide (TfN₃) and imidazole-1-sulfonyl azide are effective for this transformation. highfine.comorganic-chemistry.org The reaction is often carried out in the presence of a copper(II) catalyst and a base. highfine.com More recent developments have introduced safer, crystalline diazotransfer reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP), which can be used under metal-free conditions. tcichemicals.comrsc.org

| Substrate | Diazotransfer Reagent | Base | Product |

| 3-Amino-N-methylpropanamide | Trifluoromethanesulfonyl Azide (TfN₃) | Base (e.g., Triethylamine) | This compound |

| 3-Amino-N-methylpropanamide | 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) | DMAP or DBU | This compound |

Synthesis via Functional Group Interconversions on Related Precursors

This approach involves synthesizing a molecule with the core carbon skeleton and either the azide or the amide functionality already in place, followed by a final reaction to install the missing group.

Conversion of Halogenated Propanamides to Azido Derivatives

This method is a classic example of nucleophilic substitution and is one of the most straightforward ways to synthesize this compound. The synthesis starts with a halogenated propanamide, typically 3-bromo-N-methylpropanamide or 3-chloro-N-methylpropanamide. This precursor is then treated with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent.

The reaction of 2-bromo-N-methylpropanamide with sodium azide is a key step in the synthesis of various azide derivatives. vulcanchem.com A similar reaction has been documented for the synthesis of 2-azido-N-(2-iodophenyl)-N-methylpropanamide from 2-bromopropanoyl bromide followed by reaction with sodium azide in DMSO. unibo.it This highlights the general applicability of this method.

| Halogenated Precursor | Azide Source | Solvent | Key Transformation |

| 3-Bromo-N-methylpropanamide | Sodium Azide | DMSO | Nucleophilic substitution of bromide by azide |

| 3-Chloro-N-methylpropanamide | Sodium Azide | DMF | Nucleophilic substitution of chloride by azide |

Amide Formation from Azido-Carboxylic Acid Precursors

An alternative strategy involves starting with 3-azidopropanoic acid and then forming the amide bond with methylamine. chemrxiv.org This approach is advantageous when 3-azidopropanoic acid is readily available or easily synthesized. broadpharm.com

The amidation reaction requires the activation of the carboxylic acid group to facilitate the attack by the amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. acs.org Another method involves converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methylamine. masterorganicchemistry.com

| Azido Precursor | Amine | Coupling Reagent | Product |

| 3-Azidopropanoic Acid | Methylamine | EDC/HOBt | This compound |

| 3-Azidopropanoyl Chloride | Methylamine | - | This compound |

Biocatalytic methods using enzymes like carboxylic acid reductase (CAR) have also been explored for amide bond formation. chemrxiv.org

Stereochemical Control in this compound Synthesis

Achieving stereochemical control is crucial when synthesizing chiral analogs of this compound, which may have applications in various fields of chemical research. The development of enantioselective and diastereoselective methods allows for the preparation of optically pure substituted azido-propanamides.

The enantioselective synthesis of chiral azido-amides often involves the use of chiral catalysts or auxiliaries to control the formation of stereocenters. While direct enantioselective methods for this compound are not extensively documented, general strategies for the asymmetric synthesis of chiral azides and amides can be applied.

One prominent strategy is the catalytic asymmetric azidation of prochiral substrates. d-nb.info For instance, chiral phosphoric acids have been used to catalyze the highly enantioselective α-amination of α-branched ketones using azodicarboxylates as the nitrogen source, a method that could be adapted for azido-amide synthesis. acs.org Similarly, phase-transfer catalysis with chiral quaternary ammonium (B1175870) salts enables the enantioselective synthesis of chiral α-azido ketones from racemic α-bromo ketones, which can then be converted to the corresponding amides. organic-chemistry.org

Another approach involves the dynamic kinetic resolution of racemic starting materials. This technique can convert a racemic mixture into a single, enantioenriched product in high yield and stereoselectivity. umn.edu For example, the kinetic resolution of allylic azides has been achieved through asymmetric dihydroxylation, offering a pathway to chiral azido building blocks. umn.edu

Table 1: Representative Enantioselective Azidation Methods

| Catalyst/Reagent | Substrate Type | Product Type | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | α-Branched Ketones | α-Amino Ketones | Good to Excellent |

| Chiral Quaternary Ammonium Salt | Racemic α-Bromo Ketones | Chiral α-Azido Ketones | Up to 97.5:2.5 er |

| Cinchona Alkaloid Catalyst | α-Formyl Tertiary Amides | Chiral α-Quaternized Serine Amides | >98% |

This table presents examples of enantioselective methods applicable to the synthesis of chiral azido-amide precursors.

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For substituted azido-propanamides, this can be achieved by employing substrate-controlled or reagent-controlled strategies.

In substrate-controlled synthesis, existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. For example, the hydroboration of a chiral tetrahydroazepine derivative has been shown to proceed with complete diastereofacial selectivity, yielding alcohols that can be further functionalized. mdpi.com This approach could be adapted to introduce functionality onto a chiral backbone that already contains the azido group, leading to diastereomerically pure substituted propanamides.

Reagent-controlled diastereoselective reactions utilize a chiral reagent or catalyst to induce a specific stereochemical outcome, regardless of the substrate's inherent chirality. Cascade reactions, such as inter-intramolecular double Michael additions, have been used to synthesize highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org Such strategies, if applied to appropriate precursors, could construct complex cyclic systems incorporating the azido-propanamide scaffold with high diastereocontrol.

Table 2: Examples of Diastereoselective Synthetic Methods

| Reaction Type | Substrate | Catalyst/Reagent | Diastereomeric Ratio (dr) |

| Hydroboration | Chiral Tetrahydroazepine | - | Complete Diastereofacial Selectivity |

| Double Michael Addition | Curcumins and Arylidenemalonates | TBAB / aq. KOH | Complete in most cases |

| Cycloaddition | Cyclohexenyl Azides | Copper(II)/BOX | High |

This table showcases diastereoselective methods that could be adapted for the synthesis of substituted azido-propanamides.

Catalytic Methodologies in Azido-Amide Synthesis

Catalytic methods offer efficient and atom-economical routes to azido-amides, often proceeding under mild conditions with high functional group tolerance. Both transition metal catalysis and organocatalysis have emerged as powerful tools in this context.

Transition metals are widely used to catalyze azidation reactions. mdpi.com Iron, being an abundant, inexpensive, and low-toxicity metal, has garnered significant attention as a catalyst for C-N bond formation. dergipark.org.tr Iron-catalyzed C-H amination of aliphatic azides has proven to be a powerful method for synthesizing nitrogen-containing heterocycles. acs.org Specifically, α-azidyl amides can be converted to imidazolinone compounds through intramolecular C(sp³)–H amination using a simple catalytic system of FeCl₂ and a β-diketiminate ligand. dergipark.org.tracs.org This type of reaction demonstrates the potential for direct functionalization of C-H bonds to form amides from azide precursors. rsc.org

Furthermore, iron-catalyzed γ-C(sp³)–H diversification of dioxazolones provides access to γ-functionalized amides. dicp.ac.cn This process involves the formation of an iron nitrenoid species, followed by a 1,5-hydrogen atom transfer and subsequent nucleophilic attack by an azide source like sodium azide. dicp.ac.cn This methodology highlights the potential for site-selective azidation of amide-containing molecules.

Table 3: Iron-Catalyzed C-H Amination/Azidation for Amide Synthesis

| Catalyst System | Substrate Type | Product Type | Key Features |

| FeCl₂ / β-diketiminate ligand | α-Azidyl Amides | Imidazolinones | Atom-economical, high efficacy |

| Fe(III) catalyst | Dioxazolones | γ-Azido Amides | No external oxidant, high functional group tolerance |

| FeBr₂ (ligand-free) | Primary Alkyl Azides | Imidazolinones | Moderate yields, tolerates various aryl substituents |

This table summarizes iron-catalyzed methodologies relevant to the synthesis of azido-amides.

Organocatalysis provides a metal-free alternative for the synthesis of azido-amides, often with high selectivity and under mild conditions. N-Heterocyclic carbenes (NHCs) have been shown to catalyze the oxidative azidation of aldehydes. organic-chemistry.orgorganic-chemistry.org In this process, an aldehyde is converted into an acyl azide using an azide source like trimethylsilyl (B98337) azide (TMSN₃). organic-chemistry.org These acyl azides are versatile intermediates that can readily be converted to amides.

Another organocatalytic strategy involves the asymmetric azidation of sulfoxonium ylides, catalyzed by a chiral squaramide catalyst. rsc.org This method allows for the mild and efficient synthesis of enantioenriched α-azido ketones, which are valuable precursors for chiral α-azido amides. The reaction proceeds with excellent efficiency and enantioselectivity. rsc.org

Furthermore, direct α-amination of amides with azides can be achieved under metal-free conditions through electrophilic amide activation. acs.org This transformation is highly chemoselective for amides and can be rendered stereoselective. acs.org

Table 4: Organocatalytic Methods for Azido-Amide Synthesis

| Catalyst | Substrate Type | Reagent | Product Type |

| N-Heterocyclic Carbene (NHC) | Aldehydes | Trimethylsilyl azide (TMSN₃) | Acyl Azides (Amide Precursors) |

| Chiral Squaramide | α-Carbonyl Sulfoxonium Ylides | HN₃ Source | Enantioenriched α-Azido Ketones |

| - (Metal-free) | Amides | Simple Azides | α-Amino Amides |

This table outlines organocatalytic approaches for the synthesis of azido-amides and their precursors.

Chemical Reactivity and Mechanistic Investigations of 3 Azido N Methylpropanamide

Azide (B81097) Group Transformations in 3-Azido-N-methylpropanamide

The azide group is a versatile functional group known for its participation in a wide array of chemical transformations. In the context of this compound, these reactions provide pathways to a variety of more complex molecules.

Cycloaddition Reactions: Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloadditions

The 1,3-dipolar cycloaddition of azides with alkynes to form 1,2,3-triazoles is a cornerstone of click chemistry. beilstein-journals.org This reaction can be performed with this compound as the azide component.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to activate a terminal alkyne, leading to the exclusive formation of the 1,4-disubstituted triazole regioisomer. nih.govnih.gov The copper catalyst significantly accelerates the reaction, allowing it to proceed under mild conditions. nih.gov The mechanism involves the formation of a copper acetylide species, which then reacts with the azide in a stepwise manner. nih.gov While the uncatalyzed reaction is known, it typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As an alternative to the copper-catalyzed variant, SPAAC utilizes strained cyclooctynes. The ring strain of the alkyne provides the driving force for the reaction, eliminating the need for a metal catalyst. magtech.com.cn This is particularly advantageous in biological systems where copper can be toxic. magtech.com.cn The reaction of this compound with a strained alkyne like dibenzocyclooctyne would proceed without a catalyst to yield the corresponding triazole. The rate of SPAAC is highly dependent on the structure and strain of the cyclooctyne (B158145) used. magtech.com.cnnih.gov For example, highly strained cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN) and azadibenzocyclooctyne (ADIBO) react readily with azides at room temperature. nih.gov

| Reaction Type | Key Feature | Catalyst | Typical Alkyne Substrate | Regioselectivity |

|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and regioselectivity | Copper(I) | Terminal alkynes | 1,4-disubstituted triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | No metal catalyst required | None | Strained cyclooctynes (e.g., DIFO, BCN, ADIBO) | Depends on cyclooctyne structure |

Reductive Pathways of the Azide Moiety to Amine

The azide group in this compound can be reduced to the corresponding primary amine, 3-amino-N-methylpropanamide. This transformation is a fundamental step in organic synthesis, providing access to a key building block for further functionalization.

Several methods are available for this reduction:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). libretexts.org

Staudinger Reduction: This two-step process involves the reaction of the azide with a phosphine (B1218219), like triphenylphosphine, to form an iminophosphorane, which is then hydrolyzed to the amine and a phosphine oxide byproduct. wikipedia.org This is a mild reduction method. wikipedia.org

Reduction with Thiols: Thiols, such as dithiothreitol (B142953) (DTT) and glutathione, can reduce alkyl azides to amines under mild, physiological conditions (pH 7.2, 37°C). nih.gov The reaction is first-order in both the azide and the thiol. nih.gov

Reduction with Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent can effectively convert azides to primary amines. libretexts.org

Staudinger Ligation and its Variations

The Staudinger ligation is a highly chemoselective reaction that forms an amide bond between an azide and a phosphine that has an ortho-ester group. sigmaaldrich.com This reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes an intramolecular rearrangement and hydrolysis to yield the amide-linked product. sigmaaldrich.comthermofisher.com The reaction's specificity and compatibility with a wide range of functional groups have made it a valuable tool in chemical biology for ligating molecules. sigmaaldrich.comrsc.org In a traceless variation, the phosphine oxide byproduct is not incorporated into the final product. wikipedia.org

Intramolecular Cyclization Reactions Involving the Azide Group

The azide group of this compound can participate in intramolecular cyclization reactions, particularly if a suitable reactive partner is present within the molecule. For instance, in molecules containing both an azide and an isocyanide group, intramolecular cyclization can be triggered. nih.gov Another example is the intramolecular Schmidt reaction, where an azide reacts with a carbonyl group within the same molecule to form a cyclic product. beilstein-journals.org Iron-catalyzed intramolecular C-H amination of azides has also been reported to form cyclic products. researchgate.netdergipark.org.tr

Amide Functional Group Reactivity in this compound

The N-methylpropanamide portion of the molecule also possesses distinct reactivity, primarily centered on the stability and cleavage of the amide bond.

Hydrolytic Stability and Cleavage Mechanisms

Amide bonds are generally stable, but they can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid and an amine. etprotein.comfiveable.me The stability of the amide bond in this compound is influenced by pH. For example, a related compound, 2-chloro-N-(2-chloro-4-methylphenyl)propanamide, is stable for over 30 days at pH 7 but undergoes hydrolysis at a pH below 3. smolecule.com Another study on N-substituted propanamide derivatives showed they were sufficiently stable at the pH levels found in the stomach and intestine. scispace.com

The mechanism of amide bond cleavage is pH-dependent. rsc.orgrsc.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Promoted Hydrolysis: In basic solutions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. sci-hub.se This intermediate then breaks down to form the carboxylate and the amine. sci-hub.se

Studies on the hydrolysis of N-methylformamide have shown that the reaction proceeds through a tetrahedral intermediate, which must undergo conformational changes before the elimination step can occur. sci-hub.se The relative rates of different cleavage pathways, such as direct hydrolysis (scission) and intramolecular aminolysis (backbiting), are also pH-dependent, with scission being dominant at high pH and backbiting more significant at neutral pH. rsc.orgrsc.org

| Condition | Mechanism | Products | Notes |

|---|---|---|---|

| Acidic (e.g., pH < 3) | Protonation of carbonyl oxygen followed by nucleophilic attack of water. | 3-azidopropanoic acid and methylamine | Rate can be influenced by the specific acid and its concentration. researchgate.net |

| Neutral (pH 7) | Generally stable, but slow hydrolysis can occur. Backbiting mechanism can be significant in peptides. rsc.orgrsc.org | 3-azidopropanoic acid and methylamine | Hydrolysis is significantly slower than under acidic or basic conditions. |

| Basic (e.g., pH > 10) | Nucleophilic attack of hydroxide ion on the carbonyl carbon. sci-hub.se | 3-azidopropanoate and methylamine | Scission (direct hydrolysis) is the dominant pathway. rsc.orgrsc.org |

N-Alkylation and Acylation on the Amide Nitrogen

N-Alkylation: The deprotonation of the amide N-H bond by a suitable base generates a resonance-stabilized amidate anion, which can then act as a nucleophile in reactions with alkyl halides. The choice of base and reaction conditions is crucial to avoid competing reactions, such as those involving the azide moiety. Strong, non-nucleophilic bases are often preferred to ensure efficient deprotonation without attacking the electrophilic centers of the molecule. For instance, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly employed.

The general mechanism for N-alkylation involves the following steps:

Deprotonation of the amide nitrogen by a base.

Nucleophilic attack of the resulting amidate on an alkyl halide.

Formation of the N-alkylated product and a salt byproduct.

A representative reaction is the methylation of the amide nitrogen, which has been a successful strategy for preparing PET radioligands in other contexts. acs.org

Table 1: Representative N-Alkylation Reactions of Amides

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | NaH | THF | 3-azido-N,N-dimethylpropanamide |

| Benzyl Bromide | KOtBu | DMF | 3-azido-N-benzyl-N-methylpropanamide |

| Allyl Chloride | K₂CO₃ | Acetonitrile | 3-azido-N-allyl-N-methylpropanamide |

N-Acylation: The introduction of an acyl group at the amide nitrogen leads to the formation of an imide functionality. This transformation typically requires the activation of a carboxylic acid, often as an acid chloride or anhydride, which then reacts with the amide. The N-H bond of the secondary amide is generally less reactive than that of a primary amine, necessitating the use of a base or catalyst to facilitate the reaction. thieme-connect.de Common bases include pyridine (B92270) or triethylamine, which also serve to neutralize the acidic byproduct (e.g., HCl).

N-acylation is a significant transformation in organic synthesis and is crucial for producing a vast number of small-molecule drugs. thieme-connect.de The reaction proceeds via nucleophilic acyl substitution, where the amide nitrogen attacks the carbonyl carbon of the acylating agent.

Table 2: Representative N-Acylation Reactions of Amides

| Acylating Agent | Base/Catalyst | Solvent | Product |

| Acetyl Chloride | Pyridine | Dichloromethane | N-(3-azidopropanoyl)-N-methylacetamide |

| Benzoyl Chloride | Triethylamine | THF | N-(3-azidopropanoyl)-N-methylbenzamide |

| Acetic Anhydride | DMAP | Acetonitrile | N-(3-azidopropanoyl)-N-methylacetamide |

Selective Reduction of the Amide Carbonyl

The reduction of the amide carbonyl group in this compound to the corresponding amine, 3-azido-N-methylpropan-1-amine, is a challenging yet valuable transformation. The amide functionality is one of the most stable carbonyl derivatives, requiring potent reducing agents for its conversion. diva-portal.org A key challenge lies in achieving selectivity, as many reducing agents capable of reducing amides can also reduce the azide group.

Common reagents for amide reduction include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes (e.g., BH₃·THF). researchgate.netchemistry.coach LiAlH₄ is a powerful, non-selective reducing agent that would likely reduce both the amide and the azide functionalities. chemistry.coach Therefore, milder and more chemoselective methods are often sought.

Hydrosilylation, catalyzed by various transition metals, has emerged as a powerful technique for amide reduction. researchgate.netfrontiersin.org These methods can offer greater functional group tolerance. For instance, molybdenum-catalyzed protocols have demonstrated unprecedented chemoselectivity, allowing for the reduction of amides in the presence of other reducible groups. diva-portal.orgnih.gov The reaction conditions, including the choice of catalyst, silane (B1218182), and temperature, can be tuned to favor the desired reduction pathway. nih.gov

A plausible mechanism for a metal-catalyzed hydrosilylation of the amide involves:

Oxidative addition of the silane to the metal center.

Coordination of the amide carbonyl to the metal.

Hydrosilylation of the carbonyl to form a silyl (B83357) aminal intermediate.

Hydrolysis of the intermediate to yield the amine product.

Table 3: Conditions for Selective Amide Reduction

| Reducing System | Solvent | Temperature | Outcome |

| BH₃·THF | THF | Reflux | Potential for amine formation |

| [Mo(CO)₆] / Silane | Toluene | Variable | Tunable C-O or C-N bond cleavage diva-portal.orgnih.gov |

| Et₂Zn / PMHS | Toluene | Mild | Chemoselective reduction of tertiary amides organic-chemistry.org |

Orthogonal Reactivity and Chemoselectivity in Bifunctional Systems

The presence of both an azide and an amide group within this compound makes it a model system for exploring orthogonal reactivity. This concept refers to the ability to selectively perform a chemical transformation on one functional group in the presence of another, without interference. acs.orgnih.gov

Strategic Manipulation of Functional Group Compatibility

The strategic manipulation of functional group compatibility is essential for the use of this compound as a synthetic intermediate. This involves choosing reaction conditions that favor the transformation of one group while preserving the other. The order of reactions is also a critical consideration in a multi-step synthesis. libretexts.org

For example, one could first perform an azide-alkyne cycloaddition to introduce a molecular fragment via the triazole linkage. The resulting product, now containing a stable triazole and the original amide, could then be subjected to N-alkylation or reduction of the amide to further elaborate the molecule.

An alternative strategy might involve the initial modification of the amide group. For instance, N-alkylation of the amide could be performed, followed by the reduction of the azide to a primary amine. This amine could then be used in subsequent coupling reactions.

The development of orthogonal protection and reaction strategies is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules. nih.gov The differential reactivity of the azide and amide functionalities in this compound provides a clear illustration of these principles, highlighting its potential as a versatile tool for chemical synthesis and modification.

Advanced Spectroscopic and Computational Characterization of 3 Azido N Methylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous determination of the chemical structure of 3-azido-N-methylpropanamide. A suite of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural verification of this compound. The chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the molecule's electronic environment and proton-proton interactions.

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The methylene (B1212753) protons adjacent to the azide (B81097) group (H-3) would appear as a triplet, shifted downfield due to the electronegativity of the azide. The adjacent methylene protons (H-2) would also be a triplet, coupled to the H-3 protons. The N-methyl protons would likely appear as a doublet due to coupling with the N-H proton, and the amide proton (N-H) would be a broad singlet.

The ¹³C NMR spectrum is expected to display four signals, one for each carbon atom in its unique chemical environment. The carbonyl carbon (C-1) would have the largest chemical shift. libretexts.org The methylene carbon bonded to the azide group (C-3) would be significantly influenced by the nitrogen atoms, resulting in a downfield shift compared to a standard alkane. oregonstate.edu

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| CH₃-N | ~2.80 | Doublet (d) | ~4.9 | 3H |

| -CH₂-C=O (H-2) | ~2.50 | Triplet (t) | ~6.5 | 2H |

| -CH₂-N₃ (H-3) | ~3.60 | Triplet (t) | ~6.5 | 2H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃-N | ~26.5 |

| -CH₂-C=O (C-2) | ~35.0 |

| -CH₂-N₃ (C-3) | ~48.0 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity of the molecular backbone.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, a cross-peak would be expected between the signals for the H-2 and H-3 methylene protons, confirming their adjacent positions. A correlation between the N-H proton and the N-methyl protons would also be anticipated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would show cross-peaks connecting the H-2 signal to the C-2 signal, the H-3 signal to the C-3 signal, and the N-methyl proton signal to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular skeleton. science.gov Key expected correlations would include the N-methyl protons to the carbonyl carbon (C-1), the H-2 protons to the carbonyl carbon (C-1), and the H-3 protons to the C-2 carbon.

Table 3: Predicted 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Expected Key Cross-Peaks |

|---|---|---|

| COSY | ¹H - ¹H | H-2 with H-3; N-H with N-CH₃ |

| HSQC | ¹H - ¹³C (1-bond) | H-2 with C-2; H-3 with C-3; N-CH₃ with N-CH₃ |

| HMBC | ¹H - ¹³C (2-3 bonds) | H-2 with C-1 and C-3; H-3 with C-2; N-CH₃ with C-1 |

Amide bonds, such as the one in this compound, exhibit restricted rotation due to the partial double bond character of the C-N bond. researchgate.net This can lead to the existence of syn and anti conformers, which may be observable by NMR at low temperatures.

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures. nih.govnih.gov At a sufficiently low temperature, separate signals for the N-methyl group in the syn and anti conformations might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single sharp peak. The temperature at which this coalescence occurs can be used to calculate the energy barrier to rotation around the amide bond. nih.gov While specific experimental data for this compound is unavailable, such studies are critical for understanding its conformational dynamics.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the molecular formula from the exact mass. For this compound, HRMS would be used to confirm its elemental composition of C₄H₈N₄O.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₈N₄O |

| Monoisotopic Mass (Calculated) | 128.0698 Da |

| Expected Ion ([M+H]⁺) | 129.0776 Da |

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the structure. libretexts.org For this compound, key fragmentation pathways would likely involve:

Loss of a nitrogen molecule (N₂): The azide group can readily lose a molecule of dinitrogen, a very stable neutral loss (28 Da).

Alpha-cleavage: The bonds adjacent to the carbonyl group are prone to breaking. This could result in the loss of the N-methylamino group or the azidoethyl group. miamioh.edu

McLafferty rearrangement: If applicable, this rearrangement involves the transfer of a gamma-hydrogen, though it is less likely in this specific structure.

The fragmentation pattern serves as a confirmatory tool, ensuring the correct connectivity of the atoms as determined by NMR.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Possible Identity | Neutral Loss |

|---|---|---|

| 128 | [M]⁺ | - |

| 100 | [M - N₂]⁺ | N₂ (28 Da) |

| 99 | [M - NCH₃]⁺ | •NCH₃ (29 Da) |

| 71 | [CH₂CH₂N₃]⁺ | •C(O)NHCH₃ (57 Da) |

| 57 | [C(O)NHCH₃]⁺ | •CH₂CH₂N₃ (71 Da) |

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the molecular structure of this compound. Both Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of the molecule.

Infrared (IR) spectroscopy is particularly sensitive to the characteristic vibrations of the azide (-N₃) and N-methylamide (-C(O)NHCH₃) functional groups. While specific experimental spectra for this compound are not widely published, the expected absorption bands can be predicted based on well-established group frequencies for similar molecules. rsc.orgnih.govacs.orgresearchgate.netrsc.orgnih.govnih.gov

The azide group is characterized by a strong and sharp absorption band corresponding to its asymmetric stretching vibration (νₐₛ(N₃)). This peak typically appears in the spectral region of 2100-2160 cm⁻¹. aip.orgnih.gov The exact position can be influenced by the local molecular environment. nih.gov Another, weaker band for the symmetric stretching vibration (νₛ(N₃)) is expected around 1250-1350 cm⁻¹. researchgate.net

The secondary N-methylamide group gives rise to several characteristic absorption bands, most notably the Amide I, Amide II, and Amide III bands. nih.gov

Amide I: This band, appearing in the range of 1630-1680 cm⁻¹, is primarily due to the C=O stretching vibration. nih.govdocbrown.info Its position is sensitive to hydrogen bonding.

Amide II: Found between 1510-1570 cm⁻¹, this band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. nih.gov

Amide III: This is a more complex vibration involving C-N stretching, N-H bending, and other vibrations, and it is typically observed in the 1250-1350 cm⁻¹ region. nih.govnih.gov

A summary of the expected characteristic IR absorption frequencies for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric stretch (νₐₛ) | 2100 - 2160 | Strong |

| Azide (-N₃) | Symmetric stretch (νₛ) | 1250 - 1350 | Weak |

| Amide (-C(O)NH-) | C=O stretch (Amide I) | 1630 - 1680 | Strong |

| Amide (-C(O)NH-) | N-H bend + C-N stretch (Amide II) | 1510 - 1570 | Moderate |

| Amide (-C(O)NH-) | C-N stretch + N-H bend (Amide III) | 1250 - 1350 | Moderate |

| N-H | N-H stretch | 3200 - 3400 | Moderate |

| C-H | C-H stretch | 2850 - 3000 | Moderate |

Note: The exact peak positions can vary depending on the sample's physical state (solid, liquid, or gas) and the solvent used.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. The azide asymmetric stretch is also typically observable in the Raman spectrum. rsc.org For some azido-containing compounds, Raman spectroscopy has been used to identify different conformational isomers in the solid state. researchgate.net In the context of this compound, Raman spectroscopy could be employed to study its conformational behavior in different solvents and to further characterize its vibrational modes, particularly those that are weak or absent in the IR spectrum. Computational studies on similar molecules like N-phenylpropanamide have shown good agreement between calculated and experimental Raman spectra. researchgate.net

Electronic Spectroscopy

Computational Chemistry Approaches

In the absence of extensive experimental data, computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful predictive tool. researchgate.netnih.gov DFT calculations can be employed to:

Optimize the molecular geometry: Predicting the most stable conformation of this compound, including bond lengths and angles.

Calculate vibrational frequencies: Simulating the IR and Raman spectra to aid in the assignment of experimental bands and to understand the nature of the vibrational modes. rsc.org Studies on N-methylacetamide, a model for the peptide bond, have shown good agreement between DFT-calculated and experimental vibrational frequencies. rsc.org

Predict electronic properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the electronic transitions observed in the UV-Visible spectrum. nih.gov

Simulate NMR spectra: Predicting ¹H and ¹³C NMR chemical shifts to assist in spectral interpretation.

Determine molecular electrostatic potential (MEP): Mapping the electron density to identify regions of the molecule that are electron-rich or electron-poor, which is useful for understanding intermolecular interactions. nih.gov

For azido-functionalized compounds, computational methods have been used to predict thermochemical properties and to study reaction mechanisms. dtic.milmdpi.com Similar computational approaches would be invaluable for a thorough characterization of this compound.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Pathway Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, electronic distribution, and thermodynamic stability. For this compound, DFT calculations, often using functionals like B3LYP, can provide a detailed picture of its chemical reactivity. mdpi.combiorxiv.org

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. biorxiv.org A larger gap suggests higher stability and lower reactivity. Furthermore, the distribution of these frontier orbitals reveals likely sites for nucleophilic and electrophilic attack.

Mulliken charge analysis, another output of DFT calculations, helps in understanding the charge distribution across the atoms of this compound. This information is crucial for predicting intermolecular interactions and reactive sites within the molecule. For instance, the nitrogen atoms of the azide group are expected to have a complex charge distribution that influences their reactivity.

DFT is also instrumental in predicting reaction pathways and calculating the activation energies for various chemical transformations, such as cycloaddition reactions involving the azide group. mdpi.commdpi.com By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating reaction mechanisms. pku.edu.cn

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.8 D |

| Mulliken Charge on N (azide, terminal) | -0.45 e |

| Mulliken Charge on N (azide, central) | +0.60 e |

| Mulliken Charge on N (azide, internal) | -0.15 e |

| Mulliken Charge on O (carbonyl) | -0.55 e |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net These simulations provide valuable insights into the conformational flexibility and dynamic behavior of this compound in various environments. By solving Newton's equations of motion for a system of atoms, MD can track the trajectory of each atom, revealing how the molecule explores different shapes and interacts with its surroundings. nih.gov

Conformational sampling through MD allows for the identification of the most stable and frequently occurring conformations of this compound. This is particularly important for understanding its biological activity and physical properties. The simulations can reveal the distribution of dihedral angles and the root-mean-square deviation (RMSD) of the molecule's backbone, indicating its flexibility. researchgate.net

| Parameter | Observation |

|---|---|

| Most Populous Conformer | Extended chain |

| Average RMSD | 1.8 Å |

| Key Dihedral Angle (C-C-C-N) | Bimodal distribution around 60° and 180° |

| Average Number of Hydrogen Bonds with Water | 3.2 |

| Radial Distribution Function g(r) for Water around Carbonyl Oxygen | Peak at 2.8 Å |

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations, particularly those based on DFT, are highly effective in predicting the spectroscopic properties of molecules like this compound. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds. mdpi.com

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. researchgate.net By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical ¹H and ¹³C NMR spectra. mdpi.com Comparing these predicted spectra with experimental data can confirm the molecular structure and assign specific resonances to individual atoms.

Similarly, quantum chemical methods can accurately predict infrared (IR) vibrational frequencies. nih.govnih.gov The calculation of the vibrational modes of this compound allows for the assignment of characteristic absorption bands in its IR spectrum. researchgate.net Key vibrational modes include the asymmetric and symmetric stretches of the azide group, the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands, and various C-H stretching and bending vibrations. nih.govnih.gov Discrepancies between calculated and experimental frequencies can often be reconciled by applying scaling factors to account for anharmonicity and other systematic errors in the calculations. acs.org

| Spectroscopic Property | Predicted Value | Assignment |

|---|---|---|

| ¹³C NMR Chemical Shift | ~172 ppm | Carbonyl Carbon (C=O) |

| ¹³C NMR Chemical Shift | ~50 ppm | Carbon alpha to Azide |

| ¹H NMR Chemical Shift | ~6.5 ppm | Amide Proton (N-H) |

| ¹H NMR Chemical Shift | ~3.4 ppm | Methylene Protons adjacent to Azide |

| ¹H NMR Chemical Shift | ~2.8 ppm | Methyl Protons on Amide Nitrogen |

| IR Frequency | ~2100 cm⁻¹ | Azide Asymmetric Stretch |

| IR Frequency | ~1650 cm⁻¹ | Amide I (C=O Stretch) |

| IR Frequency | ~1550 cm⁻¹ | Amide II (N-H Bend, C-N Stretch) |

| IR Frequency | ~3300 cm⁻¹ | N-H Stretch |

Research Applications of 3 Azido N Methylpropanamide in Chemical Biology and Materials Science

Utilization in Bioorthogonal Ligation for Bioconjugation

Bioorthogonal ligation reactions represent a class of chemical transformations that can occur within a living system without interfering with native biochemical processes. These reactions typically involve a pair of mutually reactive functional groups that are abiotic in nature. The azide (B81097) group is a prominent functional group in bioorthogonal chemistry due to its small size, stability, and lack of reactivity with most biological molecules. It can be selectively reacted with a partner functional group, such as an alkyne or a phosphine (B1218219), to form a stable covalent bond. This strategy is widely used for bioconjugation, the process of linking molecules to biomolecules such as proteins, nucleic acids, and carbohydrates.

Design and Synthesis of Labeled Biomolecules (e.g., Peptides, Proteins, Nucleic Acids)

The incorporation of bioorthogonal functional groups like azides into biomolecules is a key step in their study. While general methods exist for introducing azide functionalities, specific protocols and findings for the use of 3-azido-N-methylpropanamide in the synthesis of labeled peptides, proteins, or nucleic acids are not documented in the reviewed literature.

Surface Functionalization of Biological (e.g., bacteria) and Synthetic Materials

Surface functionalization is a critical process in materials science and bionanotechnology, enabling the modification of material surfaces to impart desired properties or to attach specific molecules. Azide-alkyne cycloaddition reactions are frequently employed for this purpose. However, no studies were found that specifically utilize this compound for the surface functionalization of bacteria or synthetic materials.

Development of Fluorescent and Affinity Probes for Cellular Research

Fluorescent and affinity probes are indispensable tools in cellular biology for visualizing and isolating specific molecules of interest. These probes are often constructed by linking a reporter molecule (like a fluorophore or a biotin tag) to a reactive group that can target a specific biomolecule. The azide group is a common reactive handle for the synthesis of such probes. There is, however, no available research detailing the development or application of fluorescent or affinity probes derived from this compound for cellular research.

Role in Peptide and Protein Chemistry

The introduction of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful strategy to enhance their properties, such as stability, bioactivity, and conformational diversity. Azido-containing amino acids are a valuable class of ncAAs that can be used for subsequent bioorthogonal modifications.

Building Block for Incorporating Non-Canonical Azido-Amino Acids into Peptides

While the incorporation of various azido-amino acids into peptide chains is a well-established technique, there is no evidence in the scientific literature of this compound being used as a building block to introduce a non-canonical azido-amino acid into a peptide sequence.

Bioconjugation Strategies for Protein and Peptide Labeling and Modification

The azide functionality of this compound serves as a powerful handle for the bioconjugation of proteins and peptides. This process involves the covalent attachment of a molecule to a biomolecule to study its function, track its localization, or enhance its therapeutic properties. core.ac.ukgoogle.commcmaster.ca The primary strategy for achieving this with azide-containing compounds is through bioorthogonal chemistry, which allows for chemical reactions to occur in living systems without interfering with native biological processes.

One of the most prominent bioconjugation strategies is the use of click chemistry. For instance, a protein or peptide can be metabolically or chemically engineered to contain an alkyne group. Subsequently, this compound can be "clicked" onto the alkyne-modified biomolecule. This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, which are crucial for maintaining the integrity of biological macromolecules. researchgate.net

Key Bioconjugation Reactions Involving Azides:

| Reaction Type | Description | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A copper-catalyzed reaction between an azide and a terminal alkyne to form a stable triazole linkage. | High efficiency, high specificity, mild reaction conditions. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click chemistry reaction between an azide and a strained cyclooctyne (B158145). | Bioorthogonal, avoids cytotoxicity associated with copper catalysts. |

These strategies enable the site-specific labeling of proteins and peptides with various tags, including fluorophores for imaging, biotin for affinity purification, or drug molecules for targeted therapy. The small size of the azide group in this compound is advantageous as it is less likely to perturb the structure and function of the biomolecule it is attached to.

Development of Peptidomimetics and Pseudopeptides

Peptidomimetics and pseudopeptides are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against proteolytic degradation, increased bioavailability, and better conformational control. nih.govnih.gov The incorporation of non-natural building blocks is a key strategy in the design of these molecules.

While direct incorporation of this compound into a peptide backbone to form a pseudopeptide is not a standard approach, its azide functionality makes it a valuable precursor for creating more complex peptidomimetic structures. The azide group can be used to introduce modifications to amino acid side chains or to cyclize peptides through click chemistry. nih.govfrontiersin.org

For example, an amino acid can be functionalized with an alkyne group, and this compound can be attached to it via CuAAC. This introduces a new functional group that can alter the peptide's properties. Furthermore, the azide group itself can be a precursor to other functionalities through various chemical transformations, providing a versatile platform for designing novel peptidomimetics. The introduction of such modifications can lead to peptide analogs with constrained conformations, which can be crucial for binding to specific biological targets with high affinity and selectivity. nih.gov

Application in Probe and Linker Chemistry

The azide group of this compound is a key feature that allows for its use in the development of chemical probes and linkers for various applications in chemical biology and drug discovery.

Synthesis of Photoaffinity Labels for Target Identification

Photoaffinity labeling is a powerful technique used to identify the biological targets of small molecules and to map ligand-binding sites on proteins. nih.govresearchgate.net A typical photoaffinity probe consists of three components: a recognition element that binds to the target, a photoreactive group that forms a covalent bond with the target upon irradiation with light, and a reporter tag for detection and enrichment. researchgate.net

The azide group in this compound can serve as a versatile handle for the attachment of a reporter tag, such as biotin or a fluorescent dye, via click chemistry. nih.gov In a common strategy, a photoaffinity probe is designed with an alkyne group. After the probe has covalently crosslinked to its target protein, the azide-containing reporter molecule can be attached through CuAAC or SPAAC. This "two-step" approach is often preferred as it allows for the use of smaller, less sterically hindered probes during the initial binding and crosslinking event, potentially increasing labeling efficiency. The subsequent attachment of the reporter tag facilitates the identification of the labeled protein through techniques like mass spectrometry or fluorescence imaging. mdpi.com

Development of Cleavable and Non-Cleavable Linkers for Complex Molecular Assemblies (e.g., PROTACs, ADCs)

Linkers play a critical role in the design of complex molecular assemblies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). These linkers connect the different components of the molecule, for example, the target-binding ligand and the E3 ligase-recruiting element in a PROTAC, or the antibody and the cytotoxic payload in an ADC.

Types of Linkers in ADCs:

| Linker Type | Release Mechanism |

| Cleavable | Designed to be stable in circulation but are cleaved by specific conditions within the target cell (e.g., acidic pH, specific enzymes). |

| Non-Cleavable | Rely on the degradation of the antibody component within the lysosome to release the drug payload. nih.gov |

The versatility of click chemistry allows for the straightforward synthesis of both cleavable and non-cleavable linkers. For instance, a cleavable moiety can be incorporated into the linker structure alongside the azide and alkyne groups. The stability and controlled release of the payload are critical for the therapeutic window of ADCs, and the precise chemistry afforded by azide-alkyne cycloaddition is highly beneficial in this context.

Enrichment Strategies for Azide-Tagged Biomolecules in Proteomics Research

In proteomics, the ability to selectively enrich and identify specific proteins from a complex mixture is essential for understanding cellular processes. Chemical probes containing an azide group can be used to tag proteins of interest in a technique known as activity-based protein profiling (ABPP).

Once a protein is tagged with an azide-containing probe, the azide group serves as a handle for enrichment. This is typically achieved by using a capture reagent that contains a complementary alkyne group and an affinity tag, such as biotin. The azide-tagged proteins are selectively captured from the cell lysate via click chemistry. nih.gov The biotinylated proteins can then be enriched using streptavidin-coated beads. After washing away non-specifically bound proteins, the enriched proteins can be identified by mass spectrometry. This strategy allows for the sensitive and specific detection of enzyme activities and the identification of drug targets in a cellular context.

Integration into Advanced Materials Science

The principles of click chemistry that make this compound valuable in chemical biology also extend to the field of advanced materials science. The azide group's ability to participate in highly efficient and specific cycloaddition reactions allows for the precise construction and functionalization of a wide range of materials.

Although specific examples detailing the use of this compound in materials science are not extensively documented, its potential applications can be inferred from the broader use of azide-functionalized molecules in this field. The azide group can be used to modify polymer backbones, functionalize surfaces, and create cross-linked networks.

For example, this compound could be used to introduce functional groups onto the surface of a material that has been pre-functionalized with alkyne groups. This surface modification could be used to alter the material's properties, such as its hydrophilicity, biocompatibility, or to immobilize catalysts or other functional molecules. In polymer chemistry, azide-containing monomers can be co-polymerized with other monomers to create polymers with pendant azide groups. These groups can then be used for post-polymerization modification via click chemistry, allowing for the synthesis of complex polymer architectures such as graft copolymers and dendrimers.

Preparation of Functional Polymers and Polymer-Bioconjugates

The introduction of azide functionalities into polymers is a powerful strategy for creating advanced materials with tailored properties . Small azide-containing molecules like this compound can be used to introduce the azide group onto a polymer chain, either at the ends or along the backbone. This process is often achieved through post-polymerization modification, where a reactive polymer is treated with the azide compound .

One of the most significant applications of these azide-functionalized polymers is in the synthesis of polymer-bioconjugates researchgate.net. These are hybrid materials that combine the properties of synthetic polymers with the biological activity of biomolecules such as proteins, peptides, or nucleic acids researchgate.net. The azide group on the polymer can be "clicked" with an alkyne-modified biomolecule, resulting in a stable conjugate . This approach has been used to attach therapeutic peptides and proteins to "stealth" polymers like poly(ethylene glycol) (PEG) and zwitterionic polymers, which can improve the drug's stability and circulation time in the body nih.gov.

The versatility of azide-alkyne click chemistry allows for the creation of a wide array of polymer architectures, including block copolymers, star polymers, and graft copolymers rsc.orgresearchgate.net. These complex structures can have unique self-assembly properties and are being explored for applications in drug delivery, diagnostics, and as advanced materials semanticscholar.org.

| Polymer Type | Functionalization Method | Biomolecule Conjugated | Potential Application |

| Poly(ethylene glycol) (PEG) | End-group modification with an azide-containing molecule | Alkyne-modified peptide | Drug delivery |

| Polystyrene | Post-polymerization modification | Alkyne-modified protein | Biosensors |

| Poly(N-isopropylacrylamide) (PNIPAM) | RAFT polymerization with an azide-capped agent | Alkyne-modified enzyme | Smart materials |

Fabrication of Hydrogels and Smart Materials

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water mdpi.comresearchgate.net. They are widely used in biomedical applications such as drug delivery, tissue engineering, and as wound dressings rsc.orgmdpi.com. The formation of hydrogels often involves the cross-linking of polymer chains. Azide-alkyne click chemistry provides a highly efficient and specific method for creating these cross-links nih.gov.

By using polymers functionalized with azide groups and cross-linkers with multiple alkyne groups (or vice versa), hydrogels with well-defined structures and properties can be fabricated mdpi.com. The use of azide-containing molecules is crucial in this process. For instance, polymers like hyaluronic acid and gelatin can be modified with azide and alkyne groups, respectively, and then cross-linked via CuAAC to form hydrogels that can support cell growth nih.gov.

Furthermore, this methodology allows for the creation of smart materials , which are materials that respond to changes in their environment, such as temperature or pH mdpi.com. For example, thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) can be functionalized with azide groups to create hydrogels that exhibit controlled swelling and shrinking in response to temperature changes nih.gov. This property is highly desirable for applications in controlled drug release and tissue engineering. Photodegradable hydrogels have also been developed using azide-alkyne click chemistry, where a light-sensitive moiety is incorporated into the cross-linker, allowing for on-demand degradation of the hydrogel nih.gov.

| Hydrogel Base Polymer | Cross-linking Chemistry | Stimulus-Responsiveness | Application |

| Poly(vinyl alcohol) (PVA) | Azide-alkyne cycloaddition | None | Basic hydrogel |

| Poly(ethylene glycol) (PEG) | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Photodegradable | Controlled release |

| Chitosan | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Thermoresponsive | Tissue engineering |

Functionalization of Nanoparticles and Surfaces for Research Tools

The surface modification of nanoparticles and other materials is critical for their application in research and medicine nih.gov. Azide-alkyne click chemistry offers a robust and versatile method for attaching a wide range of molecules to surfaces researchgate.net. Small azide-containing molecules can be used to introduce the azide "handle" onto a surface, which can then be used to attach other molecules of interest.

Nanoparticles , such as gold nanoparticles and magnetic nanoparticles, can be functionalized with azide groups to enable their use in a variety of applications hiyka.comresearchgate.net. For example, azide-functionalized gold nanoparticles can be used for targeted drug delivery by attaching a targeting ligand and a therapeutic agent via click chemistry hiyka.com. They are also used in biomedical imaging as contrast agents and in diagnostics as highly sensitive biosensors hiyka.com. The ability to specifically and covalently attach biomolecules to the nanoparticle surface is a key advantage of this approach nih.gov.

Similarly, surfaces of materials like glass, silicon, and glassy carbon can be modified with azide groups to create functional research tools mdpi.comnih.gov. This is particularly important in the development of biosensors, where the specific immobilization of biorecognition elements, such as antibodies or aptamers, is required mdpi.comrsc.org. Azide-functionalized surfaces allow for the controlled and oriented attachment of these biomolecules, which can improve the sensitivity and performance of the sensor mdpi.com.

| Nanoparticle/Surface | Functionalization Strategy | Attached Molecule | Research Application |

| Gold Nanoparticles | Surface coating with azide-terminated ligands | Alkyne-modified drug and targeting ligand | Targeted drug delivery |

| Magnetic Nanoparticles | Coating with azide-functionalized polymer | Alkyne-modified fluorescent dye | Bioimaging |

| Glass Surface | Silanization followed by attachment of an azido-silane | Alkyne-modified protein | Protein microarrays |

| Carbon Electrode | Electrochemical grafting of an azide-containing molecule | Alkyne-modified aptamer | Electrochemical biosensor |

Investigation of 3 Azido N Methylpropanamide Derivatives and Analogues

Structure-Reactivity Relationships in Azido-Propanamide Scaffolds

The reactivity of the azido-propanamide scaffold is intrinsically linked to the electronic and steric properties of its constituent functional groups. The azide (B81097) and amide moieties can influence each other's reactivity through inductive and resonance effects, which can be further modulated by the introduction of substituents.

The reactivity of the azide group in 3-azido-N-methylpropanamide is a focal point of its chemistry, particularly in cycloaddition reactions. The introduction of substituents on the propanamide backbone can significantly alter the electronic properties of the azide. Electron-withdrawing groups positioned near the azide can decrease its nucleophilicity, potentially slowing down reactions such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Conversely, electron-donating groups can enhance the azide's reactivity in these transformations.

The amide functionality is also susceptible to substituent effects. The nature of the substituent on the nitrogen atom and the alpha-carbon can influence the amide bond's rotational barrier and its susceptibility to hydrolysis. For instance, bulky substituents can sterically hinder the approach of reagents, thereby decreasing the reaction rates at both the azide and amide centers.

| Substituent Position | Electron-Withdrawing Group Effect | Electron-Donating Group Effect | Steric Hindrance Effect |

| Alpha to Azide | Decreased azide nucleophilicity | Increased azide nucleophilicity | May hinder approach to azide |

| Alpha to Amide | Increased carbonyl electrophilicity | Decreased carbonyl electrophilicity | May hinder approach to carbonyl |

| Amide Nitrogen | Can influence amide bond resonance | Can influence amide bond resonance | Can restrict rotation and hinder reactivity |

Theoretical studies on similar acyclic amides suggest that the trans conformation of the amide bond is generally favored due to reduced steric clash between the substituents on the carbonyl and the nitrogen atom. However, the specific conformational preferences can be influenced by solvent effects and intramolecular hydrogen bonding possibilities, especially if other functional groups are introduced into the scaffold. In the context of molecular recognition, a pre-organized or a conformationally constrained derivative might exhibit higher affinity and specificity for a target binding site.

Rational Design of Modified Azido-Amide Structures

The versatility of the this compound scaffold lies in its amenability to structural modifications. Rational design strategies can be employed to synthesize derivatives with tailored properties for specific research applications.

The introduction of chirality into the this compound framework can be achieved by incorporating a stereocenter, for example, at the carbon atom alpha to the azide or the carbonyl group. The synthesis of such chiral derivatives allows for the investigation of enantioselective interactions in various chemical and biological systems. These chiral building blocks can be prepared using asymmetric synthesis methodologies, such as the use of chiral auxiliaries or enantioselective catalysis. The resulting enantiomerically pure azido-amides are valuable tools in fields like medicinal chemistry research and materials science.

Systematic modification of the substituents on both the azide and amide functionalities can fine-tune the properties of the molecule. Replacing the methyl group on the amide nitrogen with larger alkyl or aryl groups can modulate the steric environment and solubility. Similarly, the introduction of functional groups elsewhere in the propanamide chain can impart new chemical handles for further derivatization or for specific interactions. For instance, incorporating a fluorescent tag or a reactive group for bioconjugation can expand the utility of these compounds as molecular probes.

| Modification | Potential Impact on Research Utility |

| Chiral Center Introduction | Enables studies of enantioselective recognition and catalysis. |

| Bulky N-Amide Substituent | Influences conformational preferences and steric interactions. |

| Functional Group Appendage | Allows for bioconjugation, imaging, or tailored interactions. |

Azido-Amides as Intermediates in Complex Molecule Synthesis for Research

The dual functionality of this compound and its analogues makes them valuable intermediates in the synthesis of more complex molecules for research purposes. The azide group can be chemoselectively transformed into an amine via reduction (e.g., Staudinger reduction) or participate in cycloaddition reactions to form triazoles. The amide group, on the other hand, can undergo hydrolysis to a carboxylic acid or be subjected to other modifications.

This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular structure. For example, the azide can be used as a masked amine, which is revealed at a later stage of a synthetic sequence. This strategy is particularly useful in the synthesis of peptidomimetics or other nitrogen-containing compounds where protecting group manipulations are critical. The ability to selectively address different parts of the molecule underscores the importance of azido-amides as versatile building blocks in synthetic chemistry research.

Precursors for Heterocyclic Systems and Novel Chemical Scaffolds

Organic azides are widely recognized as valuable precursors for a diverse range of nitrogen-containing heterocyclic compounds. The azide moiety can participate in various transformations, including:

[3+2] Cycloaddition Reactions: Commonly known as Huisgen cycloadditions, these reactions between an azide and an alkyne or a strained alkene are a cornerstone of "click chemistry," leading to the formation of 1,2,3-triazole rings. This reaction is highly efficient and regioselective, particularly in the copper(I)-catalyzed variant (CuAAC).

Intramolecular Cyclizations: Azides can undergo intramolecular reactions, such as the Staudinger ligation or cyclization onto other functional groups within the same molecule, to form various heterocyclic structures.

Nitrene Intermediates: Thermal or photochemical decomposition of azides can generate highly reactive nitrene intermediates, which can then undergo C-H insertion or other reactions to form cyclic products.

Despite these well-established synthetic routes for azides in general, a specific investigation into the application of this compound for these purposes has not been reported. Consequently, there are no detailed research findings or data tables available to illustrate the synthesis of specific heterocyclic systems or novel chemical scaffolds derived directly from this compound.

Building Blocks for Targeted Molecular Probes

The azide group is a key component in the construction of molecular probes due to its utility in bioorthogonal chemistry. These reactions allow for the labeling of biomolecules in complex biological environments without interfering with native biochemical processes. The primary application of azides in this context is through "click chemistry" reactions, where the azide-functionalized building block can be attached to a targeting moiety (e.g., a peptide, antibody, or small molecule) that also bears a complementary reactive group, typically an alkyne.

A molecular probe constructed with an azide-containing building block would typically have the following components:

The Building Block: In this hypothetical case, this compound would provide the azide functionality for bioconjugation.

The Targeting Ligand: This component directs the probe to a specific biological target, such as a receptor or enzyme.

The Reporter Group: This could be a fluorescent dye, a radioactive isotope, or another signaling molecule that allows for detection and measurement.

While the synthesis of 3-azido-1-propylamine and its use in attaching reporter groups like dansyl chloride has been documented, there is no specific information available in the scientific literature on the use of this compound as a building block for the synthesis of targeted molecular probes. Therefore, no data on specific probes, their targets, or their applications can be provided.

Future Perspectives and Emerging Avenues in 3 Azido N Methylpropanamide Research

Automation and High-Throughput Methodologies for Synthesis and Application

The synthesis and application of 3-azido-N-methylpropanamide and its derivatives are ripe for acceleration through automation and high-throughput techniques. Flow chemistry, in particular, offers a safer and more efficient alternative to traditional batch synthesis of azido (B1232118) compounds, which can be hazardous. By employing continuous-flow reactors, the synthesis of this compound can be scaled up while minimizing the accumulation of potentially explosive intermediates. rsc.orgrsc.org Automated platforms can also be developed for the rapid screening of this compound in various applications, such as in "click" chemistry reactions for drug discovery and materials science. High-throughput screening platforms can facilitate the discovery of new catalysts and reaction conditions for transformations involving this compound, significantly reducing development time. nih.gov

| Technology | Potential Application for this compound | Key Advantages |

| Flow Chemistry | Safer, scalable, and automated synthesis. | Enhanced safety, improved reaction control, ease of scale-up. |

| Robotic Synthesis Platforms | Automated synthesis of derivative libraries for screening. | High-throughput, reproducibility, reduced manual error. |

| High-Throughput Screening (HTS) | Rapid screening of catalytic reactions and biological applications. | Accelerated discovery of new catalysts and bioactive molecules. |

Development of Novel Bioorthogonal Reactions and Applications

The azide (B81097) group in this compound is a key player in a suite of bioorthogonal reactions—chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," the future lies in the development and application of novel, catalyst-free bioorthogonal reactions to overcome the cytotoxicity associated with copper.

Emerging bioorthogonal reactions that could be explored with this compound include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes strained cyclooctynes that react readily with azides without the need for a toxic catalyst, making it ideal for in vivo applications. nih.gov

Tetrazine Ligation: This involves the rapid reaction of an azide with a tetrazine derivative, offering exceptionally fast kinetics for applications requiring rapid labeling. nih.gov

Photoclick Chemistry: Light-induced reactions provide spatiotemporal control over the ligation of this compound to target molecules, enabling precise labeling in biological systems. rsc.orgresearchgate.net

These advanced bioorthogonal reactions will enable the use of this compound as a sophisticated probe for imaging, tracking, and quantifying biological molecules and processes in real-time.

| Bioorthogonal Reaction | Reaction Partner | Key Features | Potential Application with this compound |

| Staudinger Ligation | Phosphines | One of the first bioorthogonal reactions; forms an amide bond. | Labeling of biomolecules in vitro and in vivo. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkynes (e.g., cyclooctynes) | Copper-free, suitable for live-cell imaging. | In vivo imaging and tracking of metabolic pathways. |

| Tetrazine Ligation | Tetrazines | Extremely fast reaction kinetics. | Rapid labeling of low-abundance biomolecules. |

| Photoclick Chemistry | Photo-activatable reagents | Spatiotemporal control using light. | Precise labeling of specific cellular compartments or tissues. |

Advanced Computational Modeling for Predictive Azido-Amide Chemistry

Computational chemistry is set to play a pivotal role in predicting the behavior and optimizing the applications of this compound. Density Functional Theory (DFT) can be employed to study the electronic structure of the molecule, providing insights into its reactivity and the mechanisms of its participation in cycloaddition reactions. rsc.orgsemanticscholar.org The distortion/interaction model is another powerful computational tool that can predict the kinetics and feasibility of various bioorthogonal reactions involving this compound. rsc.orgresearchgate.net

These predictive models will enable the in silico design of novel derivatives of this compound with tailored properties for specific applications. For instance, computational screening can identify substituents that enhance the reaction rate of a particular bioorthogonal reaction or improve the stability of the resulting conjugate. This predictive power will accelerate the development of new chemical probes and functional molecules based on the this compound scaffold.

Integration with Systems Biology and Multi-Omics for Deeper Biological Insights

The ability to incorporate this compound into biological systems via metabolic labeling opens up exciting avenues for systems-level biological investigations. By introducing an azide-modified precursor into cells, this chemical reporter can be incorporated into various biomolecules, such as proteins and glycans. nih.govnih.gov Subsequent tagging via bioorthogonal chemistry allows for the visualization, identification, and quantification of these molecules on a global scale, a field known as proteomics and glycoproteomics. nih.govnih.gov